Lipophilicity Gradient: N-Propyl Provides an Intermediate LogP Between Ethyl and Butyl Analogs
N-Propyl-4-iodoaniline fills a critical lipophilicity gap in the N-alkyl-4-iodoaniline series. The predicted ACD/LogP for N-propyl-4-iodoaniline is approximately 3.3–3.5, based on interpolation between the experimentally validated N-methyl analog (ACD/LogP 3.02 ) and N-butyl analog (LogP 3.58 ). This places N-propyl >0.3 log units more lipophilic than N-methyl and >0.2 log units less lipophilic than N-butyl, offering a distinct window for optimizing logD-dependent properties such as membrane permeability and organic-phase extraction efficiency.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | N-propyl-4-iodoaniline: predicted LogP ~3.3–3.5 |
| Comparator Or Baseline | N-methyl-4-iodoaniline: ACD/LogP 3.02 ; N-ethyl-4-iodoaniline: LogP 2.80 ; N-butyl-4-iodoaniline: LogP 3.58 |
| Quantified Difference | ΔLogP(N-propyl – N-methyl) ≈ +0.3 to +0.5; ΔLogP(N-butyl – N-propyl) ≈ +0.1 to +0.3 |
| Conditions | ACD/Labs Percepta prediction (version 14.00); Chemsrc LogP data |
Why This Matters
For procurement decisions, this intermediate LogP translates directly into predictable extraction and chromatography behavior—N-propyl-4-iodoaniline partitions more efficiently into organic solvents than ethyl or methyl analogs during workup, yet avoids the excessive lipophilicity of butyl derivatives that can complicate reverse-phase HPLC purification.
